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Compound of Interest

Compound Name:
Cyclohexene, 6-(2-

butenylidene)-1,5,5-trimethyl-

CAS No.: 55497-53-5

Cat. No.: B13807656

Get Quote

Target Analyte: 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene (Megastigma-4,6,8-triene)

Methodology: HS-SPME-GC-MS (SIM Mode) Application Area: Drug Discovery (Bioactive

Terpenes), Flavor Chemistry (Tobacco/Tea/Wine), and Metabolomics.

Introduction & Chemical Context
The molecule 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene belongs to the Megastigmane

family of C13-norisoprenoids. These compounds are degradation products of carotenoids and

are critical biomarkers in plant metabolomics and flavor chemistry.

Significance:

Pharmaceutical: Megastigmanes exhibit anti-inflammatory and cytotoxic activity, making

them targets for drug development (e.g., from Flaveria trinervia or Osmanthus).

Flavor/Fragrance: Known as "Tabanone" precursors, they impart tobacco, spicy, and

honey-like notes.
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Analytical Challenge: The molecule exists as multiple geometric isomers (E/Z configurations

at the C4, C6, and C8 positions). Successful analysis requires a method capable of

chromatographically resolving these isomers to prevent co-elution and inaccurate

quantification.

Method Development Strategy
Chromatographic Separation (Column Selection)

Primary Choice:5% Phenyl-Arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

Rationale: This non-polar phase provides the thermal stability required for the elution of

C13 terpenes (boiling points ~250°C) and utilizes "pi-pi" interactions to separate geometric

isomers (E vs. Z) which often co-elute on 100% PDMS columns.

Alternative:Polyethylene Glycol (WAX) (e.g., DB-WAX).

Use Case: Required only if the sample matrix contains high levels of non-polar alkanes

that interfere with the target analyte.

Mass Spectrometry (Ionization & Detection)
Source: Electron Impact (EI) at 70 eV.

Acquisition Mode:Selected Ion Monitoring (SIM) is mandatory for trace analysis (<100 ppb)

in complex matrices.

Target Ions (Megastigma-4,6,8-triene - C13H20, MW 176):

Quantifier (Target):m/z 161 (Loss of Methyl [M-15]+).

Qualifiers:m/z 119 (Ring fragmentation), m/z 105, m/z 176 (Molecular Ion).

Note: If analyzing the ketone form (Megastigmatrienone, C13H18O), monitor m/z 190

(M+), 147, and 133.

Experimental Protocol
Sample Preparation: Headspace SPME
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Solid Phase Microextraction (SPME) is superior to liquid extraction for this volatile, hydrophobic

target, eliminating solvent peaks and increasing sensitivity.

Fiber Selection:DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30

µm.

Why: The triple-phase fiber covers the wide polarity range of norisoprenoids and their

precursors.

Extraction Conditions:

Sample: 5 mL liquid sample (or 1g solid + 5mL water) in a 20 mL headspace vial.

Salt Addition: Add 1.5 g NaCl (30% w/v) to induce the "salting-out" effect, driving

hydrophobic terpenes into the headspace.

Incubation: 15 min at 60°C (Agitation: 500 rpm).

Extraction: 40 min headspace exposure at 60°C.

GC-MS Instrument Parameters
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Parameter Setting Rationale

Inlet Splitless (1 min purge)
Maximizes sensitivity for trace

analytes.

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Carrier Gas Helium @ 1.0 mL/min
Constant flow for stable

retention times (RT).

Oven Program Initial: 50°C (Hold 2 min) Traps volatiles at column head.

Ramp 1: 5°C/min to 180°C
Slow ramp crucial for resolving

E/Z isomers.

Ramp 2: 20°C/min to 280°C
Bakes out heavy matrix

components.

Final: 280°C (Hold 5 min)

Transfer Line 280°C
Prevents condensation of high-

boiling matrix residues.
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Caption: Optimized analytical workflow for Megastigmane profiling using HS-SPME-GC-MS.

Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met:

Isomer Resolution Test:
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The method must resolve at least three isomer peaks (Megastigma-4,6(E),8(E)-triene,

etc.) with a resolution factor (

) > 1.2.

Linearity & Sensitivity:

Range: 0.5 – 1000 µg/L.

LOD: < 0.1 µg/L (using SIM mode).

Internal Standard: Use 2-Octanol or d3-Ionone to correct for fiber efficiency variations.

System Suitability:

Inject a standard mix (C8-C20 alkanes) to calculate Retention Indices (RI). The RI for

Megastigma-4,6,8-triene on DB-5MS should be approximately 1350–1450 (verify with

authentic standard).
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Caption: Primary EI fragmentation pathway for Megastigma-4,6,8-triene used for SIM

quantification.

References
Slaghenaufi, D., et al. (2014). "Quantitative solid phase microextraction-gas chromatography

mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Analytica

Chimica Acta.

Río Segade, S., et al. (2022). "Isomer composition of aroma compounds as a promising

approach for wine characterization." Molecules.

NIST Chemistry WebBook. "Megastigma-4,6,8-triene Mass Spectrum." National Institute of

Standards and Technology.

Cai, K., et al. (2018). "Identification of Bioactive Compounds in Flaveria trinervia by GC-MS."

Journal of Ethnopharmacology.

To cite this document: BenchChem. [Application Note: High-Resolution GC-MS Profiling of
Megastigmane Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13807656/docs#application-note-high-resolution-gc-
ms-profiling-of-megastigmane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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